3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone
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Overview
Description
3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone is a fluorinated aromatic ketone with a butoxy group attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,2,2,4',5'-pentafluoroacetophenone as the core structure.
Butylation Reaction: The butoxy group is introduced through a nucleophilic substitution reaction, where butyl bromide or chloride reacts with the acetophenone in the presence of a strong base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the butoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Butyl bromide or chloride with potassium carbonate in DMF.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the manufacture of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: The fluorine atoms enhance the compound's binding affinity to specific enzymes or receptors.
Pathways Involved: The exact mechanism depends on the biological or chemical context, but it often involves interactions with cellular components or signaling pathways.
Comparison with Similar Compounds
2,2,2,4',5'-Pentafluoroacetophenone: Lacks the butoxy group.
3'-Methoxy-2,2,2,4',5'-pentafluoroacetophenone: Similar structure with a methoxy group instead of butoxy.
3'-Ethoxy-2,2,2,4',5'-pentafluoroacetophenone: Similar structure with an ethoxy group instead of butoxy.
Uniqueness: 3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone stands out due to its larger butoxy group, which influences its reactivity and physical properties compared to its methoxy and ethoxy counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-butoxy-4,5-difluorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F5O2/c1-2-3-4-19-9-6-7(5-8(13)10(9)14)11(18)12(15,16)17/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEQWCASVYGHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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